4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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Overview
Description
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound with the molecular formula C11H16BClN2O3 and a molecular weight of 270.52 g/mol . This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities .
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water . The reaction is carried out under mild conditions, making it suitable for a wide range of functional groups .
Chemical Reactions Analysis
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific nucleophiles or electrophiles used in the reactions .
Scientific Research Applications
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism allows for the formation of complex organic molecules with high precision and efficiency .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine include other pyrimidine derivatives and boronic esters. Some examples are:
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Chloro-5-methoxypyrimidin-2-ylboronic acid pinacol ester
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
These compounds share similar structural features and reactivity, but this compound is unique in its specific substitution pattern and the presence of both a chlorine and a methoxy group on the pyrimidine ring .
Properties
Molecular Formula |
C11H16BClN2O3 |
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Molecular Weight |
270.52 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H16BClN2O3/c1-10(2)11(3,4)18-12(17-10)9-14-6-7(16-5)8(13)15-9/h6H,1-5H3 |
InChI Key |
GMAQBVDHBXAQGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C(=N2)Cl)OC |
Origin of Product |
United States |
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